2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide
Description
2-(4-Amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. The triazole ring is connected via a thioether linkage to an acetamide moiety, which is further attached to a 9-ethylcarbazol-3-yl group. This structural motif combines the pharmacophoric features of triazoles (known for diverse bioactivities) and carbazole derivatives (associated with anticancer and anti-inflammatory properties). The compound’s design aims to optimize interactions with biological targets through hydrogen bonding (via the amino group) and hydrophobic interactions (via the phenyl and carbazole groups) .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS/c1-2-29-20-11-7-6-10-18(20)19-14-17(12-13-21(19)29)26-22(31)15-32-24-28-27-23(30(24)25)16-8-4-3-5-9-16/h3-14H,2,15,25H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYUXYHLKQBFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): Chlorine substitutions (as in ) enhance lipophilicity and may improve membrane permeability but could reduce solubility.
- Carbazole vs. Simpler Aromatics : Compounds lacking the 9-ethylcarbazole moiety (e.g., 9d ) exhibit lower molecular complexity and may have reduced bioavailability due to decreased planarity and stacking interactions.
Anti-Exudative Activity
A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) demonstrated 40–60% inhibition of inflammation in carrageenan-induced edema models, comparable to diclofenac sodium (8 mg/kg) . The target compound’s phenyl substitution (vs. furan) may improve metabolic stability but requires empirical validation.
Anticancer Potential
While direct data on the target compound is unavailable, structurally related N-(phenylcarbamothioyl)benzamide derivatives (e.g., ) showed IC₅₀ values of 2–8 μM against breast cancer (MCF-7) cells. The 9-ethylcarbazole group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in carbazole-based drugs like ellipticine.
Physicochemical Properties
Melting Points and Solubility
Molecular Weight and LogP
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
